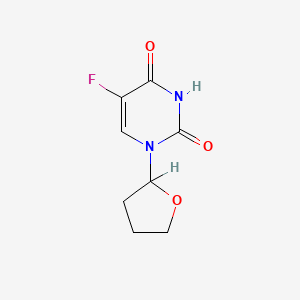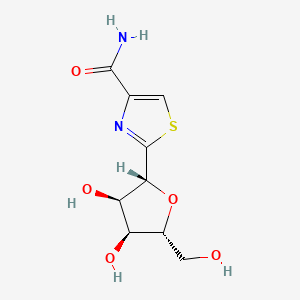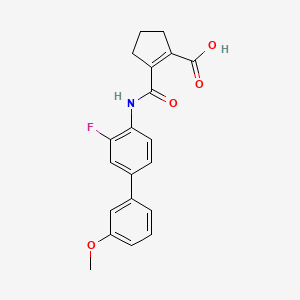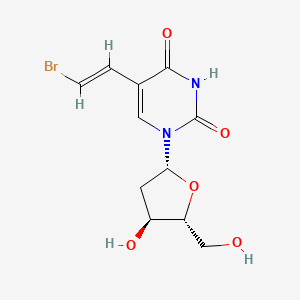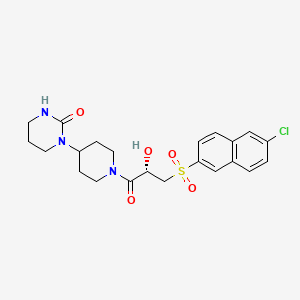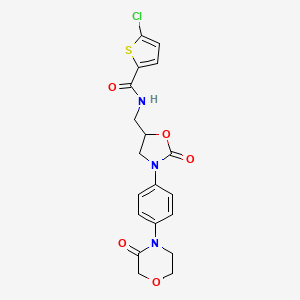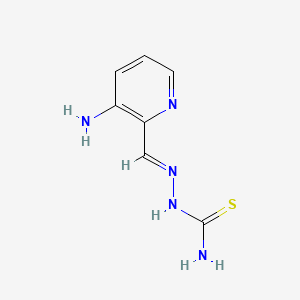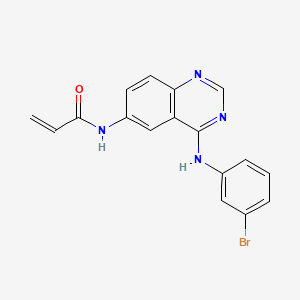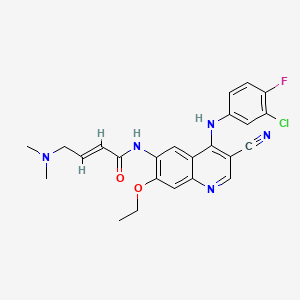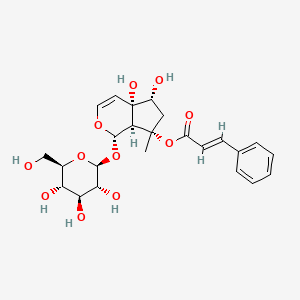
Harpagoside
描述
鹰爪草苷是一种环烯醚萜类糖苷,这类化合物以其多样的生物活性而闻名。 鹰爪草苷是魔鬼爪药用价值的主要活性成分,魔鬼爪已被南部非洲的科伊桑人使用了几百年,用于治疗各种健康疾病,包括发烧、糖尿病、高血压和血液相关疾病 .
科学研究应用
鹰爪草苷具有广泛的科学研究应用:
化学: 用作分析化学中色谱方法开发的参考化合物.
生物学: 针对其抗炎、抗风湿和止痛活性进行研究.
作用机制
生化分析
Biochemical Properties
Harpagoside interacts with several enzymes and proteins. It has been shown to moderately inhibit cyclooxygenases 1 and 2 (COX-1/2) and overall nitric oxide production in human blood . It also interacts with the peroxisome proliferator-activated receptor (PPAR)-γ, leading to the reduction of tumor necrosis factor-α-induced mRNA synthesis and protein production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced increases in COX-2 and nitric oxide levels, as well as tumor necrosis factor (TNF) mRNA expression in HepG2 cells . In vivo, this compound reduces synovial inflammation, joint destruction, and bone erosion in a mouse model of collagen-induced arthritis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to activate the PPAR-γ pathway, regulating lipid and glucose metabolism . It also inhibits the expression of receptor activator of nuclear factor-κB ligand and upregulates that of osteoprotegerin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it has been shown to have long-term effects on cellular function, particularly in reducing inflammation and joint destruction in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the whole extract of Harpagophytum procumbens has a dose-dependent activity, whereas this compound was not effective when used alone .
Metabolic Pathways
This compound is involved in the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria . The iridane skeleton found in iridoids is monoterpenoid in origin and contains a cyclopentane ring fused to a six-membered oxygen heterocycle .
准备方法
合成路线和反应条件: 鹰爪草苷可以通过一系列化学反应从香叶醇合成,香叶醇是由香叶基焦磷酸经香叶醇焦磷酸合酶合成 . 合成路线包括羟基化、氧化、环化、羧化、糖基化和酯化步骤 .
工业生产方法: 鹰爪草苷的工业生产通常涉及从Harpagophytum procumbens的根部提取。根部被干燥、粉碎,然后使用乙醇或甲醇进行溶剂提取。 然后使用色谱技术对提取物进行纯化以分离鹰爪草苷 .
化学反应分析
反应类型: 鹰爪草苷会经历各种化学反应,包括氧化、还原和取代 .
常用试剂和条件:
氧化: 可以使用诸如高锰酸钾或过氧化氢之类的常见氧化剂。
还原: 使用硼氢化钠或氢化铝锂之类的还原剂。
主要产物: 这些反应形成的主要产物包括鹰爪草苷、肉桂酸和鹰爪草苷的各种衍生物 .
相似化合物的比较
鹰爪草苷通常与其他环烯醚萜类糖苷(如鹰爪草苷、梓醇和毛蕊花糖苷)进行比较 . 虽然所有这些化合物都表现出抗炎特性,但鹰爪草苷由于其更高的效力以及对 COX 酶的特异性抑制而具有独特之处 . 此外,鹰爪草苷调节内源性大麻素系统的能力使其区别于其他类似化合物 .
类似化合物:
- 鹰爪草苷
- 梓醇
- 毛蕊花糖苷
鹰爪草苷独特的抗炎和止痛特性结合其特定的分子靶标,使其成为科学研究和治疗应用中宝贵的化合物。
属性
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-FMHLWDFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032528 | |
| Record name | Harpagoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19210-12-9 | |
| Record name | Harpagoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19210-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harpagoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harpagoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARPAGOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Harpagoside's primary mechanism of action in exerting its anti-inflammatory effects?
A1: While the exact mechanism is still under investigation, research suggests that this compound significantly inhibits the expression of interleukin-6 (IL-6) in osteoarthritis chondrocytes. [] It achieves this by suppressing the activity of c-Fos/AP-1, a transcription factor crucial for IL-6 production. This suppression, in turn, leads to a decrease in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. []
Q2: What is the significance of inhibiting IL-6 and MMP-13 in the context of osteoarthritis?
A2: IL-6 is a pro-inflammatory cytokine heavily implicated in the pathogenesis of osteoarthritis. It contributes to cartilage degradation and synovial inflammation, both hallmarks of the disease. [] MMP-13 plays a direct role in breaking down collagen, a major component of cartilage. Therefore, by suppressing IL-6 and MMP-13, this compound offers a potential therapeutic avenue for managing osteoarthritis by targeting both inflammation and cartilage breakdown. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C24H30O11. Its molecular weight is 494.48 g/mol. These details are essential for understanding its physicochemical properties and behavior in various environments.
Q4: What spectroscopic techniques are typically used to characterize this compound?
A4: Researchers commonly utilize techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to characterize this compound. [] FTIR helps identify functional groups and chemical bonds present in the molecule, providing information about its structure. DSC analyzes thermal transitions, offering insights into its melting point and stability. SEM visualizes its surface morphology and particle size. []
Q5: What formulation strategies are being explored to improve this compound's bioavailability?
A5: Researchers are actively investigating novel delivery systems like phyto-elastosomes, which are elastic vesicles designed to enhance the penetration and targeted delivery of this compound. [] This approach aims to maximize its therapeutic efficacy while minimizing potential side effects by delivering it directly to the site of inflammation.
Q6: What is the pharmacokinetic profile of this compound in animal models?
A6: In horses, after oral administration of a Devil’s Claw extract standardized to this compound, it was detectable in plasma for up to 9 hours. The time to reach maximum concentration (Tmax) was approximately 1 hour. The study observed a proportional relationship between the administered dose and both Cmax (peak plasma concentration) and AUC (area under the curve), indicating linear pharmacokinetics. []
Q7: Has this compound demonstrated efficacy in preclinical models of inflammation?
A7: Yes, this compound has shown promising anti-inflammatory effects in various preclinical models. For example, in a carrageenan-induced paw edema model, a common model for acute inflammation, an extract from Verbascum phoeniceum, a plant known to contain this compound, exhibited significant reduction in paw swelling. []
Q8: What about this compound's effects in models of chronic inflammation like arthritis?
A8: this compound has demonstrated beneficial effects in a zymosan-induced arthritis model, a model for chronic joint inflammation. It effectively ameliorated the progression of arthritis and reduced joint damage, as evidenced by decreased histological scores for cell infiltration, cartilage loss, and bone resorption. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


